![molecular formula C7H9ClN2 B14207460 1-(4-Chloropyridin-3-YL)-N-methylmethanamine](/img/structure/B14207460.png)
1-(4-Chloropyridin-3-YL)-N-methylmethanamine
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Overview
Description
1-(4-Chloropyridin-3-YL)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a methylmethanamine group
Preparation Methods
The synthesis of 1-(4-Chloropyridin-3-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with N-methylmethanamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
1-(4-Chloropyridin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Chloropyridin-3-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chloropyridin-3-YL)-N-methylmethanamine can be compared with other similar compounds, such as:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares a similar pyridine ring structure but differs in the presence of a thiadiazole ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: This compound contains a pyrrolo[2,3-d]pyrimidine ring and is used as a selective inhibitor of protein kinase B.
Indole Derivatives: Indole derivatives, such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole, have different structural features and biological activities.
Biological Activity
1-(4-Chloropyridin-3-YL)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is derived from chloropyridine, which is known for its reactivity in biological systems. The presence of the methyl group and the chloropyridine moiety contributes to its unique reactivity profile.
Research indicates that compounds similar to this compound can act as selective covalent modifiers of proteins. The cationic form of 4-chloropyridine significantly enhances its reactivity towards nucleophilic sites on proteins, such as cysteine residues. This mechanism allows for targeted modification of specific proteins, potentially leading to therapeutic effects or the development of chemical probes for biological research .
Inhibition Studies
Recent studies have shown that chloropyridinyl derivatives exhibit enzyme inhibitory activities. For instance, certain derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease, suggesting that similar structures may also exhibit antiviral properties. The mechanism involves the formation of a covalent bond with critical residues in the active site of the enzyme .
Case Studies
- Protein Modification : A study demonstrated that 4-chloropyridine derivatives can selectively modify human dimethylarginine dimethylaminohydrolase-1 (DDAH1). This modification was achieved through covalent interactions with active-site cysteine residues, indicating potential applications in targeted protein therapy .
- Antiviral Activity : Research into chloropyridinyl esters has revealed their ability to inhibit viral proteases effectively, with implications for drug design against viral infections .
Toxicological Profile
The toxicological properties of related compounds have been assessed, indicating that while some derivatives may exhibit significant biological activity, they also require careful evaluation for safety and efficacy in therapeutic contexts. Studies on neonicotinoids, which share structural similarities, suggest potential neurotoxic effects at certain concentrations, necessitating further investigation into the safety profiles of chloropyridine derivatives .
Comparative Data Table
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3 |
InChI Key |
MPPIMFJEBUWHPS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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